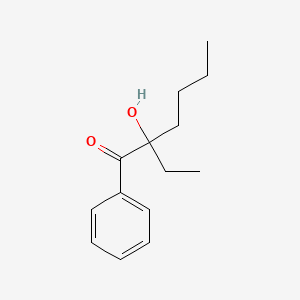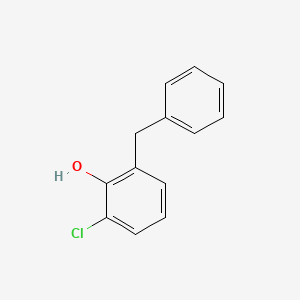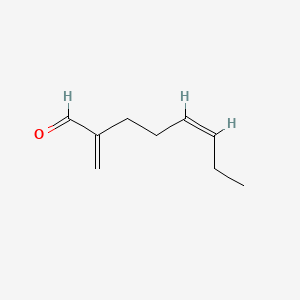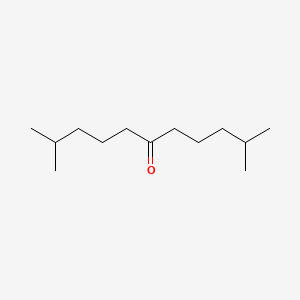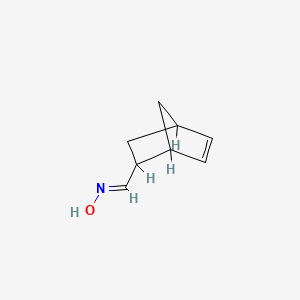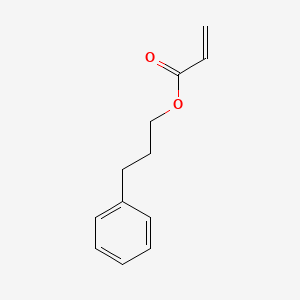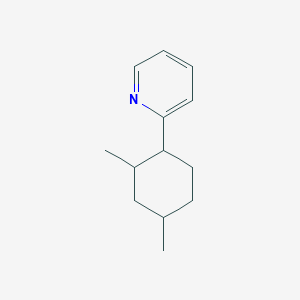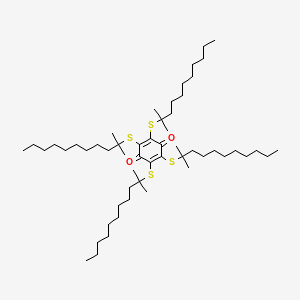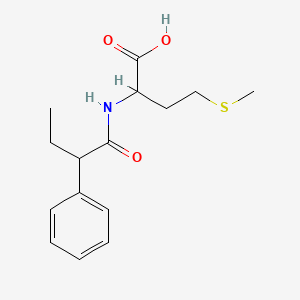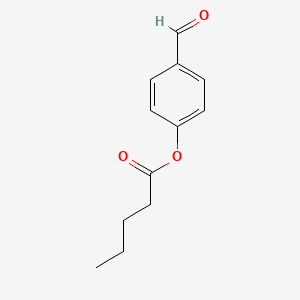
Pentanoic acid, 4-formylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-formylphenyl ester is an organic compound with the molecular formula C12H14O3 It is an ester formed from pentanoic acid and 4-formylphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-formylphenyl ester typically involves the esterification of pentanoic acid with 4-formylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-formylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and 4-formylphenol.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Hydrolysis: Pentanoic acid and 4-formylphenol.
Reduction: Pentanoic acid, 4-hydroxyphenyl ester.
Oxidation: Pentanoic acid, 4-carboxyphenyl ester.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-formylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets and pathways The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, phenyl ester: Similar structure but lacks the formyl group.
Pentanoic acid, 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Pentanoic acid, 4-carboxyphenyl ester: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
Pentanoic acid, 4-formylphenyl ester is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
50262-50-5 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4-formylphenyl) pentanoate |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h5-9H,2-4H2,1H3 |
Clave InChI |
YQTQMRFNTGBMQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


